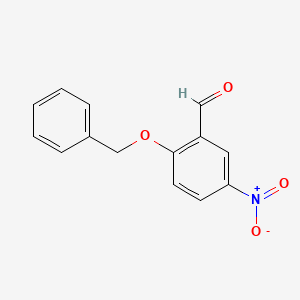

2-(Benzyloxy)-5-nitrobenzaldehyde

説明

“2-(Benzyloxy)-5-nitrobenzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, the synthesis of 2-benzyloxypyridine involves the reaction of benzyl alcohol with 2-chloropyridine in the presence of potassium hydroxide and 18-crown-6 . The resulting 2-benzyloxypyridine can then be used to synthesize 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite complex. For example, it can undergo oxidation and reduction reactions . It can also participate in the Wittig rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .科学的研究の応用

Crystal Structure and Reactivity

- The compound 5-Nitro-2-hydroxybenzaldehyde, which shares structural similarities with 2-(Benzyloxy)-5-nitrobenzaldehyde, has been studied for its ability to form Schiff bases and zwitterionic forms, indicating its utility in forming structurally diverse molecules. These studies reveal the potential of such compounds in material science and organic synthesis (Mondal et al., 2002).

Molecular Electronic Devices

- Research on molecules containing nitroamine redox centers, similar to this compound, has demonstrated significant potential in the development of molecular electronic devices. These studies have shown that such compounds can exhibit negative differential resistance and high on-off peak-to-valley ratios, crucial for the advancement of molecular electronics (Chen et al., 1999).

Organic Synthesis and Catalysis

- The reductive coupling of nitrobenzyl bromides with activated ketones or imines, involving compounds like this compound, has been explored through carbene-catalysis. This research opens new avenues for the synthesis of tertiary alcohols and demonstrates the compound's role in facilitating innovative organic transformations (Li et al., 2016).

Nitration Processes and Yield Optimization

- Studies on the nitration of benzaldehyde, a related process to the synthesis of this compound, have aimed at improving yields and managing the risks associated with nitration reactions. These investigations provide insights into chemical kinetics and safety measures necessary for industrial applications, highlighting the compound's significance in the chemical manufacturing sector (Somma et al., 2014).

Photochemistry and Actinometry

- The use of 2-Nitrobenzaldehyde in photochemistry as a chemical actinometer demonstrates the broader applications of nitrobenzaldehydes in studying and quantifying photochemical reactions. This research suggests potential uses of this compound in photochemical investigations and environmental studies (Galbavy et al., 2010).

将来の方向性

The future directions for the study of “2-(Benzyloxy)-5-nitrobenzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound have been reported . Further studies on the Wittig rearrangement of such systems could also be of interest .

特性

IUPAC Name |

5-nitro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMKSIYWHANRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2676455.png)

![7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2676456.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide](/img/structure/B2676462.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)

![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676478.png)